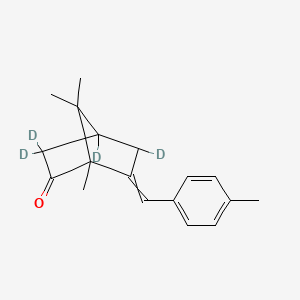

4-Methylbenzylidene camphor-d4

Description

BenchChem offers high-quality 4-Methylbenzylidene camphor-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzylidene camphor-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3,3,4,5-tetradeuterio-1,7,7-trimethyl-6-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)9-15-10-14-11-16(19)18(15,4)17(14,2)3/h5-9,14H,10-11H2,1-4H3/i10D,11D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTTYROSOKZSPF-XDUIOFGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2CC3CC(=O)C2(C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(=CC2=CC=C(C=C2)C)C3(C(=O)C(C1(C3(C)C)[2H])([2H])[2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methylbenzylidene camphor-d4 chemical properties and structure

An In-depth Technical Guide to 4-Methylbenzylidene Camphor-d4

Introduction

4-Methylbenzylidene camphor-d4 (4-MBC-d4) is the deuterated form of 4-Methylbenzylidene camphor (4-MBC), an organic camphor derivative.[1] 4-MBC is known for its use as a chemical sunscreen agent in the cosmetics industry, specifically for its ability to absorb UVB radiation (290-320 nm) with a peak absorbance at approximately 301 nm.[2][3] Due to its potential as an endocrine disruptor, the safety of 4-MBC has been scrutinized, leading to regulatory restrictions in several regions.[4][5] The deuterated analogue, 4-MBC-d4, serves as a crucial internal standard for the quantitative analysis of 4-MBC in various matrices, leveraging the stable isotopic label for precise detection in mass spectrometry-based methods.[1][6] This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways associated with 4-Methylbenzylidene camphor.

Chemical Properties and Structure

4-MBC-d4 is a white solid at room temperature.[7] The key physical and chemical properties of both the deuterated and non-deuterated forms are summarized below for comparison.

Physical and Chemical Data

| Property | 4-Methylbenzylidene camphor-d4 | 4-Methylbenzylidene camphor |

| Molecular Formula | C₁₈H₁₈D₄O[7] | C₁₈H₂₂O[2] |

| Molecular Weight | 258.39 g/mol [7] | 254.37 g/mol [4] |

| CAS Number | 1219806-41-3[7] | 36861-47-9 / 38102-62-4[3][8] |

| Appearance | White Solid[7] | White to off-white crystalline powder[2][8] |

| Melting Point | Not available | 66-68 °C[2] |

| Boiling Point | Not available | 198-200 °C[2] |

| Solubility | Soluble in DMSO (requires sonication)[1] | Oil-soluble, Insoluble in water[2][4][8] |

| UV Absorption Max (λmax) | Not available | ~301 nm[3] |

Chemical Structure

4-Methylbenzylidene camphor is a derivative of camphor, a bicyclic monoterpene. The structure consists of a camphor core bonded to a 4-methylbenzylidene group. The deuterated version, 4-MBC-d4, has four deuterium atoms replacing hydrogen atoms on the phenyl ring of the methylbenzylidene moiety.[7]

The IUPAC name for the parent compound is (1R,3Z,4S)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one.[8][9] The molecule contains chiral centers and can exist as different stereoisomers.[10] Commercial 4-MBC is typically a racemic mixture of (E)-isomers.[10]

Synonyms for 4-Methylbenzylidene camphor-d4 include:

-

Enzacamene-d4[7]

-

(±)-3-(4-Methylbenzylidene-d4)camphor[7]

-

3-(4'-Methyl)benzylidene-bornan-2-one-D4 (phenyl-D4)[7]

-

1,7,7-Trimethyl-3-[(4-methylphenyl-2,3,5,6-d4)methylene]bicyclo[2.2.1]heptan-2-one[7]

Experimental Protocols & Synthesis

Synthesis of 4-Methylbenzylidene Camphor

The synthesis of the non-deuterated 4-MBC is achieved through a condensation reaction between camphor and 4-methylbenzaldehyde.[8] This reaction is typically catalyzed by an acid or a base.[8] The resulting product requires further purification steps to remove by-products and isolate the desired compound.[8] For the synthesis of specific enantiomers, (+)- and (-)-camphor can be used as starting materials.[10]

Analytical Methodology

4-MBC-d4 is primarily used as an internal standard in analytical chemistry. A common experimental workflow for the detection and quantification of 4-MBC in environmental or biological samples is outlined below.

Biological Activity & Signaling Pathways

While 4-MBC-d4 is used for analytical purposes, the biological activity of its non-deuterated counterpart, 4-MBC, is of significant interest to researchers due to its role as an endocrine disruptor. Studies have shown that 4-MBC affects both the estrogen and thyroid signaling pathways and can activate other intracellular cascades.[4][11]

Estrogenic Effects

4-MBC has been shown to exhibit estrogen-like activity. It can bind to and activate both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preference for ERβ.[4] This interaction can lead to the proliferation of estrogen-sensitive cells, such as MCF-7 breast cancer cells, and alter the expression of estrogen-responsive genes.[4]

Thyroid Disruption

Research indicates that 4-MBC disrupts thyroid function. In animal studies, exposure to 4-MBC led to decreased levels of the thyroid hormone thyroxine (T4) and increased levels of thyroid-stimulating hormone (TSH).[4] This hormonal imbalance is characteristic of primary hypothyroidism and can lead to changes in thyroid gland weight and the expression of genes involved in thyroid function.[4]

Intracellular Signaling

In addition to its endocrine effects, 4-MBC has been found to activate intracellular signaling pathways such as the PI3K/AKT and ERK1/2 pathways in human trophoblast cells.[11] Activation of these pathways can influence cell proliferation, apoptosis, and invasion, suggesting that 4-MBC may impact placental formation during early pregnancy.[11] The compound has also been shown to induce apoptosis and elevate intracellular reactive oxygen species (ROS).[11]

Conclusion

4-Methylbenzylidene camphor-d4 is an indispensable tool for the accurate quantification of its non-deuterated analogue, 4-MBC, a widely studied UV filter. While the primary application of the deuterated form is in analytical chemistry, an understanding of the chemical properties and biological activities of the parent compound is critical for researchers in toxicology, environmental science, and drug development. The endocrine-disrupting properties of 4-MBC, particularly its effects on estrogen and thyroid signaling, underscore the importance of precise analytical methods to monitor its presence and assess its potential impact on human and environmental health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-METHYLBENZYLIDENE CAMPHOR - Ataman Kimya [atamanchemicals.com]

- 3. 4-Methylbenzylidene Camphor (Explained + Products) [incidecoder.com]

- 4. Enzacamene - Wikipedia [en.wikipedia.org]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 4-Methylbenzylidene Camphor-d4 | CymitQuimica [cymitquimica.com]

- 8. specialchem.com [specialchem.com]

- 9. 4-Methylbenzylidene-camphor | C18H22O | CID 38988322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Stereoisomer composition of the chiral UV filter 4-methylbenzylidene camphor in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 4-Methylbenzylidene camphor-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 4-Methylbenzylidene camphor-d4 (4-MBC-d4). This deuterated analog of the UV filter 4-Methylbenzylidene camphor (4-MBC) is a critical internal standard for bioanalytical and environmental studies, enabling accurate quantification of the parent compound. This document details the synthetic pathway, experimental protocols, and methods for assessing isotopic purity, presented in a clear and structured format for laboratory application.

Synthesis of 4-Methylbenzylidene camphor-d4

The synthesis of 4-MBC-d4 is achieved through a base-catalyzed aldol condensation reaction between camphor and a deuterated precursor, 4-(trideuteriomethyl)benzaldehyde-d1. The key to the synthesis is the preparation of this deuterated aldehyde.

Synthesis of 4-(trideuteriomethyl)benzaldehyde-d1

A plausible and efficient method for the synthesis of 4-(trideuteriomethyl)benzaldehyde-d1 involves a two-step process starting from toluene-d8:

-

Bromination of Toluene-d8: Toluene-d8 undergoes free-radical bromination to form (trideuteriomethyl)bromobenzene-d5.

-

Formylation: The resulting Grignard reagent from (trideuteriomethyl)bromobenzene-d5 is formylated using a suitable formylating agent like ethyl orthoformate, followed by acidic workup to yield 4-(trideuteriomethyl)benzaldehyde-d1.

Aldol Condensation

The final step is the aldol condensation of camphor with the synthesized 4-(trideuteriomethyl)benzaldehyde-d1. This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent.

Reaction Scheme:

Experimental Protocol: Aldol Condensation

Materials:

-

Camphor

-

4-(trideuteriomethyl)benzaldehyde-d1

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve camphor (1.0 eq) and 4-(trideuteriomethyl)benzaldehyde-d1 (1.0 eq) in ethanol.

-

Slowly add a solution of potassium hydroxide (2.0 eq) in ethanol to the flask with stirring.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the crude product in a desiccator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-Methylbenzylidene camphor-d4.

-

Dry the purified product under vacuum.

Table 1: Summary of Synthesis and Expected Yield

| Step | Reaction | Key Reagents | Expected Yield (%) |

| 1 | Aldol Condensation | Camphor, 4-(trideuteriomethyl)benzaldehyde-d1, KOH | 70-85% |

| 2 | Purification | Recrystallization | >90% recovery |

Isotopic Purity Analysis

The determination of isotopic purity is crucial to validate the utility of 4-MBC-d4 as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the isotopic distribution of a deuterated compound. By comparing the measured mass-to-charge (m/z) ratio with the theoretical exact mass, the presence and abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized 4-MBC-d4 in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range.

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙).

-

Determine the m/z values and relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 isotopologues.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = (Intensity of d4 peak / Sum of intensities of d0 to d4 peaks) x 100

-

Table 2: Theoretical and Expected HRMS Data for 4-MBC-d4

| Isotopologue | Formula | Theoretical Exact Mass (m/z) | Expected Relative Abundance (%) |

| d0 (unlabeled) | C₁₈H₂₂O | 254.1671 | < 1 |

| d1 | C₁₈H₂₁DO | 255.1734 | < 1 |

| d2 | C₁₈H₂₀D₂O | 256.1796 | < 2 |

| d3 | C₁₈H₁₉D₃O | 257.1859 | < 5 |

| d4 (target) | C₁₈H₁₈D₄O | 258.1922 | > 98 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a highly effective method for determining the extent of deuteration at specific sites within a molecule. By comparing the integral of a proton signal in the deuterated compound to the corresponding signal in the non-deuterated standard, the percentage of deuterium incorporation can be calculated.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh and dissolve the synthesized 4-MBC-d4 and a known amount of a suitable internal standard (e.g., dimethyl sulfoxide) in a deuterated NMR solvent (e.g., CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

-

Data Analysis:

-

Identify the proton signals corresponding to the methyl group and the vinylic proton in any residual non-deuterated 4-MBC.

-

Integrate the signals of the residual protons and the internal standard.

-

Calculate the percentage of deuteration at each site.

-

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and isotopic purity assessment of 4-Methylbenzylidene camphor-d4. The successful synthesis of the deuterated precursor, 4-(trideuteriomethyl)benzaldehyde-d1, is paramount to achieving high isotopic enrichment in the final product. The subsequent aldol condensation provides a straightforward route to 4-MBC-d4. Rigorous analysis by HRMS and NMR spectroscopy is essential to confirm the high isotopic purity required for its use as an internal standard in quantitative analytical methods. The detailed protocols and structured data presentation within this guide are intended to facilitate the successful implementation of this synthesis and analysis in a research or drug development setting.

4-MBC-d4 physical characteristics and solubility

An In-depth Technical Guide on the Physical Characteristics and Solubility of 4-MBC-d4

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is paramount for its application in experimental and developmental pipelines. This guide provides a comprehensive overview of the physical characteristics and solubility profile of 4-Methylbenzylidene camphor-d4 (4-MBC-d4), a deuterated analog of the UV filter 4-Methylbenzylidene camphor (4-MBC).

Physical Characteristics

4-MBC-d4 is a stable, isotopically labeled form of 4-MBC, where four hydrogen atoms on the phenyl group have been replaced with deuterium. This labeling is particularly useful in metabolic and pharmacokinetic studies, allowing for its differentiation from the unlabeled form.

The physical properties of 4-MBC-d4 are summarized in the table below. It is important to note that while some data is directly available for the deuterated compound, other parameters are inferred from the well-characterized non-deuterated form, 4-MBC, due to their high structural similarity.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈D₄O | [1][2] |

| Molecular Weight | 258.39 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [1][3] |

| Melting Point | 66-70 °C (for 4-MBC) | [4][5] |

| Boiling Point | ~357 °C (for 4-MBC) | [6] |

| Purity | ≥99% (for isotopically labelled internal standards) | [7] |

Solubility Profile

The solubility of a compound is a critical factor in designing in vitro and in vivo experiments. 4-MBC-d4, much like its non-deuterated counterpart, exhibits good solubility in common organic solvents and is sparingly soluble in aqueous solutions.

The following table outlines the solubility of both 4-MBC-d4 and 4-MBC in various solvents. The data for 4-MBC is included to provide a broader context for solubility, as it is more extensively reported.

| Solvent | 4-MBC-d4 Solubility | 4-MBC Solubility | Source |

| DMSO | 25 mg/mL (with sonication) | ~20-100 mg/mL | [8][9][10][11] |

| Ethanol | Not explicitly reported | ~20-50 mg/mL | [8][11][12] |

| Dimethylformamide (DMF) | Not explicitly reported | 30 mg/mL | [11] |

| Water | Not explicitly reported | Practically insoluble (<0.1 mg/mL) | [4][6][9] |

| Ethanol:PBS (1:2, pH 7.2) | Not explicitly reported | ~0.3 mg/mL | [8] |

Experimental Protocols

Methodology for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the solubility of a compound in a specific solvent.

-

Preparation of Supersaturated Solution: An excess amount of 4-MBC-d4 is added to a known volume of the solvent in a sealed, clear container (e.g., a glass vial).

-

Equilibration: The mixture is agitated at a constant temperature for a defined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A shaker or rotator is used for this purpose.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the saturated solution.

-

Sampling and Dilution: A precise volume of the clear supernatant is carefully removed and diluted with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: The concentration of 4-MBC-d4 in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the sequential steps of the shake-flask method for determining solubility.

Workflow for determining the solubility of a compound.

References

- 1. 4-Methylbenzylidene Camphor-d4 | CymitQuimica [cymitquimica.com]

- 2. 4-Methylbenzylidene Camphor-d4 | LGC Standards [lgcstandards.com]

- 3. specialchem.com [specialchem.com]

- 4. Enzacamene - Wikipedia [en.wikipedia.org]

- 5. 4-Methylbenzylidene_camphor [chemeurope.com]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. selleckchem.com [selleckchem.com]

Commercial Suppliers and Technical Guide for 4-Methylbenzylidene camphor-d4 Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of the 4-Methylbenzylidene camphor-d4 (4-MBC-d4) standard. It is designed to assist researchers, scientists, and drug development professionals in sourcing this internal standard and utilizing it effectively in analytical methodologies.

Commercial Availability

4-Methylbenzylidene camphor-d4 is a specialized, stable isotope-labeled internal standard used primarily in mass spectrometry-based quantitative analysis. The following companies have been identified as commercial suppliers for this standard:

-

LGC Standards: A prominent supplier of reference materials, LGC Standards offers 4-Methylbenzylidene camphor-d4. They provide the product with a certificate of analysis detailing its purity and isotopic enrichment.

-

Toronto Research Chemicals (TRC): TRC, a subsidiary of LGC, also supplies 4-Methylbenzylidene camphor-d4, often under their own product codes. Their products are widely used in pharmaceutical and environmental analysis.

Technical Data

Quantitative data for the 4-Methylbenzylidene camphor-d4 standard, as sourced from commercial suppliers, is summarized in the table below. This information is critical for the accurate preparation of standards and the interpretation of analytical results.

| Parameter | Specification | Supplier(s) |

| Product Name | 4-Methylbenzylidene camphor-d4 | LGC Standards, Toronto Research Chemicals |

| Synonyms | Enzacamene-d4, (±)-3-(4-Methylbenzylidene-d4)camphor | LGC Standards |

| CAS Number | 1219806-41-3 | LGC Standards |

| Molecular Formula | C₁₈D₄H₁₈O | LGC Standards |

| Isotopic Purity | 98 atom % D[1] | LGC Standards |

| Chemical Purity | ≥98%[1] | LGC Standards |

| Available Pack Sizes | 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg | LGC Standards, Toronto Research Chemicals |

| Appearance | Solid | General technical data |

| Storage | -20°C | General technical data |

Experimental Protocol: Quantification of 4-Methylbenzylidene Camphor in Human Plasma by LC-MS/MS using Isotope Dilution

This section outlines a detailed experimental protocol for the quantification of 4-Methylbenzylidene camphor (4-MBC) in human plasma using 4-MBC-d4 as an internal standard. This method is based on the principle of isotope dilution mass spectrometry, which provides high accuracy and precision.

Materials and Reagents

-

4-Methylbenzylidene camphor (analytical standard)

-

4-Methylbenzylidene camphor-d4 (internal standard)

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-MBC and 4-MBC-d4 in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of 4-MBC by serial dilution of the primary stock solution with a 50:50 methanol:water mixture. These will be used to construct the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the 4-MBC-d4 primary stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL.

Sample Preparation

-

Thawing: Thaw plasma samples and calibration curve standards at room temperature.

-

Spiking: To 100 µL of each plasma sample, calibrator, and quality control sample, add 10 µL of the 100 ng/mL 4-MBC-d4 internal standard working solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted samples through a 0.22 µm syringe filter into LC vials.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 4-MBC from matrix components (e.g., starting at 20% B, ramping to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

4-MBC: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

-

4-MBC-d4: Determine the precursor ion (e.g., [M+H]⁺, which will be +4 Da compared to 4-MBC) and the corresponding product ion.

-

-

Data Analysis

Construct a calibration curve by plotting the peak area ratio of the 4-MBC to the 4-MBC-d4 internal standard against the concentration of the calibration standards. Determine the concentration of 4-MBC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of 4-MBC in a biological matrix using its deuterated internal standard.

Caption: Experimental workflow for 4-MBC quantification.

Principle of Isotope Dilution Mass Spectrometry

This diagram outlines the fundamental principle of the isotope dilution technique, where a known amount of a stable isotope-labeled standard is added to a sample to enable accurate quantification of the endogenous analyte.

Caption: Principle of isotope dilution mass spectrometry.

References

Certificate of Analysis: 4-Methylbenzylidene Camphor-d4 - A Technical Guide

This technical guide provides a comprehensive overview of the quality control, analytical methodologies, and data interpretation for a Certificate of Analysis (CoA) of 4-Methylbenzylidene camphor-d4. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Compound Information

4-Methylbenzylidene camphor-d4 is the deuterated form of 4-Methylbenzylidene camphor (4-MBC), a known UV filter. The incorporation of four deuterium atoms on the phenyl ring makes it a valuable internal standard for pharmacokinetic and metabolic studies, allowing for its differentiation from the endogenous or unlabeled compound by mass spectrometry.[1][2]

| Parameter | Value |

| Chemical Name | 1,7,7-trimethyl-3-[(4-methylphenyl-d4)methylene]-bicyclo[2.2.1]heptan-2-one |

| Molecular Formula | C₁₈H₁₈D₄O |

| Molecular Weight | 258.39 g/mol [1] |

| CAS Number | 1219806-41-3[1][3] |

| Unlabeled CAS No. | 36861-47-9[1][3][4] |

| Appearance | White to off-white solid[1][5] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[1] |

Analytical Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for 4-Methylbenzylidene camphor-d4.

Table 1: Purity and Isotopic Enrichment

| Test | Method | Specification | Result |

| Chemical Purity | HPLC/UPLC | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98% | 99.2% |

| Deuterium Incorporation | Mass Spectrometry | Report | d₄: 99.2%, d₃: 0.7%, d₂: 0.1%, d₁: <0.1%, d₀: <0.1% |

Table 2: Identity Confirmation

| Test | Method | Specification | Result |

| ¹H-NMR | 500 MHz, CDCl₃ | Consistent with structure | Conforms |

| Mass Spectrum | ESI-MS | Consistent with structure | Conforms |

Table 3: Physical Properties

| Test | Method | Specification | Result |

| Appearance | Visual | White to off-white solid | Conforms |

| Solubility | Visual | Soluble in DMSO (25 mg/mL)[1] | Conforms |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Instrumentation : Agilent 1260 Infinity II LC System or equivalent.

-

Column : C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase :

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient : 70% B to 95% B over 10 minutes, hold at 95% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection : UV at 301 nm.[6]

-

Injection Volume : 10 µL.

-

Sample Preparation : The sample is dissolved in acetonitrile to a concentration of approximately 1 mg/mL.

-

Purity Calculation : The chemical purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity

-

Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF LC-MS).[7]

-

Ionization Mode : Electrospray Ionization (ESI), positive mode.

-

Mass Range : m/z 100-500.

-

Sample Infusion : The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly or via LC.

-

Data Analysis :

-

Identity Confirmation : The measured monoisotopic mass of the protonated molecule [M+H]⁺ is compared to the calculated theoretical mass.

-

Isotopic Enrichment : The relative intensities of the ion peaks corresponding to the different deuterated species (d₀ to d₄) are measured. The isotopic enrichment is calculated as the percentage of the d₄ species relative to the sum of all deuterated and undeuterated species.

-

Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

-

Instrumentation : 500 MHz NMR Spectrometer.[8]

-

Solvent : Chloroform-d (CDCl₃).

-

Sample Concentration : Approximately 5-10 mg/mL.

-

Parameters :

-

Pulse Program : Standard ¹H acquisition.

-

Number of Scans : 16.

-

Relaxation Delay : 1.0 s.

-

-

Data Analysis : The chemical shifts, splitting patterns, and integrations of the observed protons are compared with the expected structure of 4-Methylbenzylidene camphor-d4. The reduced integration of the aromatic signals corresponding to the deuterated positions confirms the isotopic labeling.

Visualizations

The following diagrams illustrate the workflow of a typical Certificate of Analysis and a representative analytical technique.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. 4-Methylbenzylidene Camphor-d4 | LGC Standards [lgcstandards.com]

- 4. selleckchem.com [selleckchem.com]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. 4-Methylbenzylidene Camphor (Explained + Products) [incidecoder.com]

- 7. criver.com [criver.com]

- 8. Compounds Labelled with Stable Isotopes | Selcia [selcia.com]

Stability and Storage of 4-Methylbenzylidene Camphor-d4 (4-MBC-d4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for the deuterated internal standard, 4-Methylbenzylidene Camphor-d4 (4-MBC-d4). The information presented here is crucial for ensuring the accuracy and reliability of analytical methods that utilize this compound.

Introduction to 4-MBC-d4

4-Methylbenzylidene Camphor (4-MBC) is an organic camphor derivative known for its use as a UV-B filter in cosmetic products. Its deuterated isotopologue, 4-MBC-d4, serves as an essential internal standard in quantitative analytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variability in sample preparation and analysis. The stability and purity of such standards are paramount for generating accurate and reproducible data. While specific long-term stability studies on 4-MBC-d4 are not extensively published, data from its non-deuterated counterpart (4-MBC) and general principles for handling deuterated standards provide a strong basis for recommended practices.

Recommended Storage Conditions and Stability

The stability of 4-MBC-d4 is influenced by temperature, light, and the chemical environment. The following tables summarize the recommended storage conditions and known stability data for both 4-MBC-d4 and its non-deuterated form.

Table 1: Recommended Storage Conditions for 4-MBC-d4

| Form | Storage Temperature | Duration | Additional Notes |

| Solid | -20°C | Up to 6 months | Protect from light and moisture. |

| Solution | -80°C | Up to 1 month | Use a suitable inert solvent. Avoid repeated freeze-thaw cycles. |

Table 2: Reported Stability of 4-Methylbenzylidene Camphor (4-MBC)

| Form | Storage Temperature | Reported Shelf Life | Source Context |

| Crystalline Solid | -20°C | ≥ 4 years | Supplier data for the non-deuterated compound. |

| Solid | 5 to 25°C | 36 months | In original, closed container, protected from sunlight. |

| Solid | Cool, dry, well-ventilated | 12 months from manufacture | General storage recommendation. |

| Environmental | Ambient | > 2.4 years | Chemical stability in the environment. |

General Handling and Best Practices for Deuterated Standards

To maintain the integrity of 4-MBC-d4, the following best practices are recommended:

-

Minimize Freeze-Thaw Cycles: For solutions, it is advisable to prepare single-use aliquots to avoid degradation that can occur with repeated temperature changes.

-

Inert Atmosphere: Store under an inert gas, such as argon or nitrogen, to prevent oxidation.

-

Solvent Choice: Reconstitute and store in high-purity, inert solvents. Avoid acidic or basic solutions, which can promote the exchange of deuterium atoms with protons from the solvent.

-

Light Protection: Store in amber vials or otherwise protect from light to prevent photodegradation.

-

Verification: Always verify the purity and isotopic enrichment of a new batch of standard with a certificate of analysis.

Experimental Protocol: Stability-Indicating Method using HPLC

The following is a general protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of 4-MBC-d4.

Objective: To develop and validate an HPLC method capable of separating the intact 4-MBC-d4 from its potential degradation products, thus providing a quantitative measure of its stability under various stress conditions.

Materials and Equipment:

-

4-MBC-d4 reference standard

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

C18 HPLC column

-

Temperature and humidity-controlled stability chambers

-

pH meter

Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve 4-MBC-d4 in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

-

Forced Degradation Studies: Subject the stock solution to various stress conditions to induce degradation. This helps in identifying potential degradation products and ensuring the analytical method can resolve them from the parent compound.

-

Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid standard at 105°C for 24 hours.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

-

HPLC Method Development:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 299 nm.

-

Injection Volume: 10 µL.

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

-

Long-Term Stability Study:

-

Store aliquots of the 4-MBC-d4 standard (both solid and in solution) at the recommended storage conditions (-20°C and -80°C).

-

Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

-

Quantify the amount of intact 4-MBC-d4 and any degradation products.

-

Determine the shelf-life based on the time it takes for the concentration of the parent compound to decrease by a specified amount (e.g., 5-10%).

-

Signaling Pathways Affected by 4-MBC

4-MBC is a known endocrine disruptor, primarily affecting estrogen and thyroid signaling pathways. Understanding these interactions is crucial for interpreting toxicological and pharmacological data.

Caption: Estrogenic signaling pathway disruption by 4-MBC.

Caption: Thyroid signaling pathway disruption by 4-MBC.

Conclusion

The stability of 4-MBC-d4 is critical for its function as an internal standard. Proper storage at low temperatures (-20°C for solid, -80°C for solutions), protection from light, and the use of inert conditions are essential to maintain its integrity. While specific long-term stability data for the deuterated form is limited, the information available for the non-deuterated 4-MBC, combined with best practices for handling deuterated compounds, provides a robust framework for its use in a research setting. Researchers should perform their own stability assessments, particularly for long-term studies, using a validated stability-indicating method to ensure the highest quality of analytical data.

The Linchpin of Precision: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For researchers, scientists, and drug development professionals navigating the exacting landscape of quantitative mass spectrometry, the use of deuterated internal standards stands as a cornerstone of analytical rigor. This in-depth guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for leveraging these powerful tools to ensure data integrity and accelerate drug development pipelines.

Deuterated internal standards (IS), a type of stable isotope-labeled internal standard (SIL-IS), are molecules in which one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium. This subtle modification imparts a mass shift that is readily detectable by a mass spectrometer, without significantly altering the chemical and physical properties of the molecule. This near-identical behavior to the analyte of interest is the key to their utility, allowing them to act as a reliable proxy to correct for a variety of experimental inconsistencies.[1][2]

The primary role of a deuterated internal standard is to compensate for variability throughout the analytical workflow.[2] This includes inconsistencies in sample preparation, such as extraction efficiency and volumetric dilutions, as well as variations in the analytical instrumentation, like injection volume and mass spectrometer response.[1][3] Perhaps most critically, they are indispensable for mitigating the unpredictable nature of matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue).[4] By co-eluting with the analyte, the deuterated internal standard experiences the same matrix effects, allowing for an accurate normalization of the analyte's signal.[4]

Core Principles and Advantages

The fundamental principle behind the use of a deuterated internal standard is the concept of relative quantitation. By adding a known and constant amount of the deuterated standard to every sample, calibrator, and quality control sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains consistent even if the absolute signal intensities fluctuate due to the aforementioned sources of error.

The advantages of employing deuterated internal standards over other approaches, such as using a structural analog, are significant and well-documented.[1] Stable isotope-labeled standards, particularly deuterated ones, are considered the gold standard in quantitative bioanalysis.[3]

Data Presentation: Quantitative Performance

The empirical evidence supporting the superiority of deuterated internal standards is compelling. The following tables summarize key performance metrics from various studies, illustrating the enhanced accuracy, precision, and robustness achieved with their use.

| Parameter | Without Internal Standard | Analog Internal Standard | Deuterated Internal Standard | Source |

| Precision (RSD %) | >15% | 8.6% | 4.9% - 7.6% | [1] |

| Accuracy (Bias %) | >15% | 96.8% | 100.3% | [1] |

| Matrix Effect Variability | High | Moderate | Low | [5] |

| Recovery Variability | Up to 3.5-fold | Not specified | Corrected | [6] |

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies. This table highlights the significant improvement in precision and accuracy when a deuterated internal standard is used compared to an analog internal standard or no internal standard at all.

| Analyte | Matrix | Internal Standard Type | Recovery (%) | Matrix Effect (%) | Reference |

| Lapatinib | Cancer Patient Plasma | Deuterated (lapatinib-d3) | Corrected for interindividual variability (16-56%) | Not significant | [6][7] |

| Pesticides | Vegetables | Stable Isotope-Labeled | Improved | Corrected | [5] |

| Sirolimus | Whole Blood | Deuterated (SIR-d3) | Not specified | Less affected by interpatient variability | [8] |

| Kahalalide F | Plasma | Deuterated | Not specified | Significantly improved precision | [1] |

Table 2: Performance of Deuterated Internal Standards in Various Applications. This table showcases the effectiveness of deuterated internal standards in correcting for recovery and matrix effects across different analytes and complex biological matrices.

Experimental Protocols

The successful implementation of deuterated internal standards hinges on a well-designed and meticulously executed experimental protocol. Below is a detailed methodology for a typical bioanalytical workflow using a deuterated internal standard for the quantification of a small molecule drug in human plasma.

1. Preparation of Stock and Working Solutions:

-

Analyte and Deuterated Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to the final volume. Store at -20°C or below.

-

Calibration Standard and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to cover the desired calibration range and QC levels (low, medium, high).

-

Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that provides an appropriate mass spectrometry response.

2. Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples, calibration standards, and QCs on ice. Vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.

-

Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples used to assess interference). Vortex briefly.

-

Add 300 µL of cold acetonitrile (or other suitable protein precipitation solvent) to each tube.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting composition. Vortex and centrifuge briefly before analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components and ensure co-elution with the internal standard.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize the precursor and product ion transitions, collision energy, and other source parameters for both the analyte and the deuterated internal standard.

-

4. Data Processing and Quantification:

-

Integrate the peak areas of the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

To further elucidate the critical workflows and logical relationships in the application of deuterated internal standards, the following diagrams are provided.

References

- 1. scispace.com [scispace.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 4-Methylbenzylidene Camphor (4-MBC) in Water Samples by Isotope Dilution SPE-LC-MS/MS using 4-MBC-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the UV filter 3-(4-methylbenzylidene)camphor (4-MBC) in various water matrices, including surface water and wastewater. The method utilizes solid-phase extraction (SPE) for sample concentration and cleanup, followed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 4-MBC-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This isotope dilution method provides reliable quantification of 4-MBC at environmentally relevant concentrations.

Introduction

3-(4-methylbenzylidene)camphor (4-MBC) is a widely used UV filter in sunscreens and other personal care products. Its presence in the aquatic environment, primarily through recreational activities and wastewater discharge, has raised environmental concerns. Accurate and sensitive quantification of 4-MBC in water is crucial for environmental monitoring and risk assessment. Isotope dilution mass spectrometry is a premier analytical technique for achieving accurate measurements in complex matrices. This method employs a stable isotope-labeled analog of the analyte, in this case, 4-MBC-d4, which is added to the sample at the beginning of the analytical process. As the internal standard has nearly identical physicochemical properties to the native analyte, it co-extracts and co-elutes, effectively compensating for any sample loss during preparation and for ion suppression or enhancement during LC-MS/MS analysis.

Experimental Protocol

Materials and Reagents

-

Standards: 4-MBC (≥98% purity), 4-MBC-d4 (isotopic purity ≥99%)

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water

-

SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 200 mg, 6 cc)

-

Reagents: Ammonium formate

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at 4°C. Analyze samples as soon as possible. If storage is necessary, acidify to pH 2-3 with sulfuric acid.

-

Spiking: To a 500 mL water sample, add a known amount of 4-MBC-d4 internal standard solution (e.g., 50 ng).

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

-

Elution: Elute the retained analytes with 2 x 4 mL of methanol into a clean collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

Instrumental Analysis: LC-MS/MS

-

LC System: A high-performance liquid chromatography system.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC Column | C18 column (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | Start at 50% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions over 0.5 min, and equilibrate for 2.5 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| MRM Transitions | To be optimized empirically. Representative transitions are provided below. |

| 4-MBC (Quantifier) | m/z 255.2 → 159.1 |

| 4-MBC (Qualifier) | m/z 255.2 → 91.1 |

| 4-MBC-d4 (Internal Standard) | m/z 259.2 → 163.1 |

Quantitative Data

The method was validated for linearity, limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD). The following table summarizes representative performance data based on similar isotope dilution methods for the analysis of organic micropollutants in water.[1]

Table 2: Method Validation and Performance Data

| Parameter | Result |

| Calibration Range | 1 - 500 ng/L |

| Linearity (R²) | > 0.995 |

| Limit of Quantification (LOQ) | 1 ng/L |

| Accuracy (Recovery %) | 92 - 108% |

| Precision (Intra-day RSD %) | < 10% |

| Precision (Inter-day RSD %) | < 15% |

| Matrix Effects | Compensated by internal standard |

Visualizations

Caption: Experimental workflow for the analysis of 4-MBC in water.

Conclusion

The described isotope dilution SPE-LC-MS/MS method provides a highly reliable and sensitive approach for the quantification of 4-MBC in environmental water samples. The use of 4-MBC-d4 as an internal standard effectively mitigates matrix interferences and ensures data accuracy and precision. This method is well-suited for routine monitoring of 4-MBC in surface water and wastewater, providing valuable data for environmental risk assessment and regulatory purposes.

References

Application Notes & Protocols: Quantitative Analysis of 4-Methylbenzylidene Camphor-d4 (4-MBC-d4) in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzylidene camphor (4-MBC) is a widely used UV filter in sunscreens and other cosmetic products. Due to its potential endocrine-disrupting effects and systemic absorption in humans, there is a growing need for sensitive and robust analytical methods to quantify its presence in biological matrices.[1][2] This document provides a detailed protocol for the quantitative analysis of 4-MBC and its deuterated internal standard, 4-MBC-d4, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like 4-MBC-d4 is crucial for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high accuracy and precision.[3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents

-

4-Methylbenzylidene camphor (4-MBC) reference standard

-

4-Methylbenzylidene camphor-d4 (4-MBC-d4) internal standard

-

Human plasma (sourced from authorized blood banks)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

96-well collection plates

-

Centrifuge capable of accommodating 96-well plates

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing high-abundance proteins from plasma samples prior to LC-MS/MS analysis.[4][5]

-

Thawing: Thaw frozen human plasma samples on ice to prevent degradation of analytes.

-

Aliquoting: Aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

-

Internal Standard Spiking: Add 10 µL of the 4-MBC-d4 internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each sample.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for the analysis of 4-MBC and 4-MBC-d4. Method optimization is recommended for specific instrumentation.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for specific instrument |

Table 3: MRM Transitions for 4-MBC and 4-MBC-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-MBC | [To be determined] | [To be determined] | [To be determined] |

| 4-MBC-d4 | [To be determined] | [To be determined] | [To be determined] |

Note: The specific m/z values for precursor and product ions and the optimal collision energy need to be determined by infusing the individual standard solutions into the mass spectrometer.

Data Presentation and Quantitative Analysis

Calibration Curve and Quality Controls

A calibration curve is prepared by spiking known concentrations of 4-MBC into a blank plasma matrix. Quality control (QC) samples at low, medium, and high concentrations are also prepared to assess the accuracy and precision of the method.

Table 4: Example Calibration Curve and QC Concentrations

| Sample Type | Concentration (ng/mL) |

| Calibration Standard 1 | 1 |

| Calibration Standard 2 | 2.5 |

| Calibration Standard 3 | 5 |

| Calibration Standard 4 | 10 |

| Calibration Standard 5 | 25 |

| Calibration Standard 6 | 50 |

| Calibration Standard 7 | 100 |

| Low QC (LQC) | 3 |

| Medium QC (MQC) | 30 |

| High QC (HQC) | 80 |

Method Validation Parameters

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters to evaluate include:

Table 5: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification - LLOQ) for QC samples.[6] |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) for QC samples.[6] |

| Recovery | Consistent and reproducible across the concentration range. |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |

| Stability | Analyte stability evaluated under various conditions (bench-top, freeze-thaw, long-term storage).[7] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of 4-MBC-d4 in human plasma.

Caption: Workflow for 4-MBC-d4 analysis in human plasma.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 4-MBC-d4 in human plasma using LC-MS/MS. The described methodology, including sample preparation by protein precipitation and the use of a deuterated internal standard, offers a robust and reliable approach for pharmacokinetic and biomonitoring studies of 4-MBC. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality data for research and drug development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of sunscreen 4-methylbenzylidene camphor in different and reproductive models, its bioaccumulation and molecular effects on ligand-receptor interaction, and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cigb.edu.cu [cigb.edu.cu]

Application Note: Solid-Phase Extraction of 4-MBC and its Deuterated Analog for Accurate Quantification

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of 4-methylbenzylidene camphor (4-MBC) and its deuterated internal standard, 4-MBC-d4, from aqueous matrices such as urine and water samples. This protocol is designed to ensure high recovery and sample purity, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

4-Methylbenzylidene camphor (4-MBC) is an organic chemical widely used as a UV filter in sunscreens and other cosmetic products. Due to concerns about its potential endocrine-disrupting effects, sensitive and reliable methods for its quantification in biological and environmental samples are crucial.[1][2] Solid-phase extraction is a highly effective sample preparation technique that concentrates the analyte of interest and removes potential matrix interferences, leading to improved analytical performance. The use of a deuterated internal standard, 4-MBC-d4, is essential for correcting matrix effects and ensuring accurate quantification.[3]

Principle of the Method

This protocol employs a reversed-phase SPE mechanism.[4] The nonpolar nature of 4-MBC and 4-MBC-d4 allows for their retention on a hydrophobic sorbent while more polar matrix components are washed away. A final elution with an organic solvent recovers the retained analytes, which can then be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the analysis of 4-MBC in biological samples.[1][2][5][6] Optimization may be required for specific sample matrices and analytical instrumentation.

Materials and Reagents:

-

SPE Cartridges: Reversed-phase C18 cartridges (e.g., 500 mg, 6 mL) are recommended.[4]

-

4-MBC and 4-MBC-d4 standards

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier for pH adjustment)

-

Nitrogen gas for evaporation

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Sample Pre-treatment:

-

For urine or semen samples, an enzymatic hydrolysis step may be necessary to cleave glucuronide and sulfate conjugates of 4-MBC and its metabolites.[1][5][6]

-

Centrifuge the sample to remove any particulate matter.

-

Spike the pre-treated sample with the internal standard, 4-MBC-d4, at a known concentration.

-

Adjust the sample pH to approximately 4.0 using formic acid.[7]

Solid-Phase Extraction Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Ensure the sorbent bed does not run dry.

-

Loading: Slowly load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

-

Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes to remove excess water.

-

Elution: Elute the retained 4-MBC and 4-MBC-d4 with 5 mL of methanol or acetonitrile into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS/MS analysis.

Data Presentation

The following table summarizes typical quantitative parameters for an optimized SPE protocol for 4-MBC. Actual values may vary depending on the specific matrix and experimental conditions.

| Parameter | Value | Reference |

| SPE Sorbent | C18 | [4] |

| Sorbent Mass | 500 mg | [8][9] |

| Cartridge Volume | 6 mL | [8][9] |

| Sample Volume | 1 - 10 mL | |

| Conditioning Solvent | Methanol, Water | [10] |

| Loading Flow Rate | 1-2 mL/min | |

| Washing Solvent | 5% Methanol in Water | |

| Elution Solvent | Methanol or Acetonitrile | [10] |

| Elution Volume | 5 mL | |

| Typical Recovery | > 90% | [5][6] |

| Limit of Detection (LOD) | 1-6 ng/mL | [1][5] |

Experimental Workflow Diagram

Caption: Workflow for the solid-phase extraction of 4-MBC and 4-MBC-d4.

Conclusion

This application note provides a comprehensive and detailed solid-phase extraction protocol for the analysis of 4-MBC and its deuterated internal standard. By following this procedure, researchers can achieve reliable and accurate quantification of this compound in various aqueous matrices, which is essential for toxicological and environmental monitoring studies. The provided workflow and data table serve as a valuable resource for method development and routine analysis.

References

- 1. A solid-phase extraction liquid chromatography-tandem mass spectrometry method for the percutaneous absorption assessment of 3-(4′-methylbenzylidene)camphor via human urine analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A solid-phase extraction liquid chromatography-tandem mass spectrometry method for the percutaneous absorption assessment of 3-(4′-methylbenzylidene)camphor via human urine analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. agilent.com [agilent.com]

- 4. hawach.com [hawach.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of 3-(4′-methylbenzylidene)camphor and its metabolite 3-(4′-carboxybenzylidene)camphor in human semen by solid-phase extraction and liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. SPE cartridge selection | Analytics-Shop [analytics-shop.com]

- 9. SPE Phase and Solvent Selection | Thermo Fisher Scientific - ES [thermofisher.com]

- 10. mdpi.com [mdpi.com]

Application Note: Determination of Camphor in Cosmetic Products by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of camphor in various cosmetic formulations such as creams, gels, and ointments.[1][2][3] The described isocratic reverse-phase HPLC method coupled with a Diode-Array Detector (DAD) offers high sensitivity, specificity, and reproducibility, making it suitable for routine quality control and stability testing in the cosmetic industry.[4][5] The method has been validated according to the International Council for Harmonisation (ICH) Q2 (R2) guidelines.[1][2][3]

Introduction

Camphor is a common ingredient in cosmetic and topical products valued for its analgesic and anti-inflammatory properties.[5] Accurate quantification of camphor in these products is crucial to ensure product quality, efficacy, and safety.[6] High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for this purpose due to its precision and ability to handle complex sample matrices typical of cosmetic formulations.[5][6] This document provides a detailed protocol for sample preparation, chromatographic conditions, and method validation for the determination of camphor in cosmetic products.[1]

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An isocratic HPLC system equipped with a DAD detector.[4]

-

Column: Symmetry® C18, 5 µm, 250 × 4.6 mm with a guard column.[1][2][3]

-

Chemicals and Reagents:

Preparation of Solutions

-

Mobile Phase: Prepare a solution consisting of 600 mL of acetonitrile, 400 mL of purified water, and 6 mL of glacial acetic acid.[1][2][3]

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of camphor reference standard in methanol to obtain a stock solution of a known concentration.

-

Internal Standard (ISTD) Stock Solution: Accurately weigh and dissolve an appropriate amount of 4-N,N-dimethylaminobenzaldehyde in methanol to prepare a stock solution.[1][2][3]

-

Calibration Standards: Prepare a series of calibration standards by diluting the camphor and ISTD stock solutions with the mobile phase to achieve concentrations within the linear range (e.g., 0.10–3.00 mg/mL for camphor).[1][2]

Sample Preparation

-

Accurately weigh a representative portion of the cosmetic product (e.g., cream, gel, ointment).

-

Transfer the sample to a suitable container and add a known volume of the ISTD stock solution.[1]

-

Add a suitable solvent, such as methanol, to dissolve the sample.[1]

-

Extraction of camphor can be enhanced by ultrasonication for a defined period (e.g., 15-30 minutes) and at a controlled temperature (e.g., 35 or 50 °C).[1]

-

After extraction, filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[2]

HPLC Analysis

The filtered sample solution is injected into the HPLC system under the specified chromatographic conditions. The concentration of camphor in the sample is determined by comparing the peak area ratio of camphor to the internal standard with the calibration curve.

Data Presentation

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Symmetry® C18, 5 µm, 250 × 4.6 mm |

| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid (600:400:6 v/v/v)[1][2][3] |

| Flow Rate | 1.4 mL/min[1][2][3] |

| Column Temperature | 25 °C[1][2][3] |

| Detector | Diode-Array Detector (DAD) |

| Detection Wavelength | 288 nm for Camphor, 345 nm for ISTD[2] |

| Injection Volume | 20 µL |

| Run Time | Approximately 12.5 minutes[2] |

Table 2: Method Validation Summary (as per ICH Q2 Guidelines)

| Validation Parameter | Result |

| Linearity Range | 0.10–3.00 mg/mL[1][2][3] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.028 mg/mL[1][2][3] |

| Limit of Quantification (LOQ) | 0.085 mg/mL[1][2][3] |

| Accuracy (Recovery) | Confidence intervals < 0.05%[1][2][3] |

| Precision (Repeatability) | Peak area ratio = 0.39–1.97[1][2][3] |

| Intermediate Precision | Peak area ratio = 0.40–1.98[1][2][3] |

| Selectivity | The method is selective for camphor in the presence of other cosmetic ingredients.[1][2] |

Mandatory Visualization

Caption: Workflow for HPLC determination of camphor in cosmetics.

References

- 1. A Novel High Performance Liquid Chromatography Method for Camphor Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel High Performance Liquid Chromatography Method for Camphor Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijisrt.com [ijisrt.com]

- 6. ijisrt.com [ijisrt.com]

Troubleshooting & Optimization

minimizing matrix effects in 4-MBC-d4 LC-MS analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS analysis of 4-methylbenzylidene camphor (4-MBC) and its deuterated internal standard, 4-MBC-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my 4-MBC-d4 analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of 4-MBC.[1][3] Components in biological matrices like salts, phospholipids, and endogenous metabolites can interfere with the ionization of 4-MBC and its internal standard in the MS source.[2]

Q2: I am observing significant ion suppression for 4-MBC-d4. What are the likely causes?

A2: Ion suppression in electrospray ionization (ESI) is a common challenge and can be caused by several factors.[4][5] High concentrations of co-eluting matrix components can compete with your analyte for ionization, alter the droplet surface tension, and reduce the efficiency of solvent evaporation in the ESI source.[6] For complex matrices like plasma or urine, phospholipids are a major contributor to ion suppression. Mobile phase additives, such as trifluoroacetic acid (TFA), can also cause significant signal suppression.[4]

Q3: How can I quantitatively assess the matrix effect in my 4-MBC-d4 assay?

A3: The "post-extraction spike" method is a widely accepted approach to quantify matrix effects.[2] This involves comparing the peak area of 4-MBC-d4 spiked into a blank, extracted matrix sample with the peak area of a pure standard solution of 4-MBC-d4 at the same concentration. The matrix factor (MF) is calculated as follows:

-

MF = (Peak area of analyte in post-spiked matrix extract) / (Peak area of analyte in neat solution)

An MF value of less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value equal to 1 implies no matrix effect.[2]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in 4-MBC quantification.

Possible Cause: Uncompensated matrix effects that differ between individual samples.

Troubleshooting Steps:

-

Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as 4-MBC-d4 for the analysis of 4-MBC.[7] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction.[8][9][10]

-

Implement Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or urine). This helps to ensure that the calibration curve is affected by the matrix in the same way as the unknown samples, improving accuracy.

-

Optimize Sample Preparation: A more rigorous sample clean-up can significantly reduce interfering matrix components. Consider the following techniques:

-

Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to simple protein precipitation by selectively isolating the analyte.[11]

-

Liquid-Liquid Extraction (LLE): LLE is another effective technique for removing matrix components based on the differential solubility of the analyte and interferences between two immiscible liquids.[11]

-

Protein Precipitation (PPT): While fast and simple, PPT is the least selective method and may result in significant matrix effects.[11] If using PPT, optimization of the precipitating solvent and its ratio to the sample can improve results.

-

Issue 2: Low signal intensity and poor sensitivity for 4-MBC and 4-MBC-d4.

Possible Cause: Significant ion suppression from the sample matrix or LC-MS conditions.

Troubleshooting Steps:

-

Improve Chromatographic Separation: Modify your LC method to separate 4-MBC and 4-MBC-d4 from the regions of major matrix interference.

-

Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte from early-eluting, polar matrix components.

-